molecular formula C11H11ClO2 B1532515 Methyl 2-chloro-4-cyclopropylbenzoate CAS No. 875307-09-8

Methyl 2-chloro-4-cyclopropylbenzoate

Cat. No. B1532515
M. Wt: 210.65 g/mol
InChI Key: PPDXTFLQMKOZOG-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-cyclopropylbenzoate is an organic compound with a molecular weight of 210.66 . It is characterized by a benzene ring connected to an ester functional group .


Molecular Structure Analysis

The molecular structure of Methyl 2-chloro-4-cyclopropylbenzoate is represented by the InChI code 1S/C11H11ClO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3 . This indicates the presence of a benzene ring connected to an ester functional group.


Physical And Chemical Properties Analysis

Methyl 2-chloro-4-cyclopropylbenzoate is a compound with a molecular weight of 210.66 . Further physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Synthesis of Phthalides and Dihydroisocoumarins

Methyl 2-chloro-4-cyclopropylbenzoate has been studied for its role in the synthesis of phthalides and dihydroisocoumarins. Research by Mochalov et al. (1998) on 2-Cyclopropylbenzoic acids, a related compound, demonstrated that under certain conditions, they can be converted into 3-ethylphthalidium ions. These ions can be isomerized to 3-methyl-3,4-dihydroisocoumarinium ions, leading to the formation of 3-ethylphthalides and 3-methyl-3,4-dihydroisocoumarins upon neutralization. This research opens up possibilities for the use of Methyl 2-chloro-4-cyclopropylbenzoate in similar synthetic applications (Mochalov et al., 1998).

Agricultural Applications in Nanoparticles

Another study by Campos et al. (2015) explored the use of related compounds in agriculture. They investigated solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides, which could potentially include compounds like Methyl 2-chloro-4-cyclopropylbenzoate. This approach can provide benefits such as modified release profiles of bioactive compounds and reduced environmental toxicity (Campos et al., 2015).

Synthesis of Spirocyclopropane Anellated Heterocycles

Research by Meijere et al. (1989) on Methyl 2-chloro-2-cyclopropylidenacetate, a structurally related compound, demonstrates its use in synthesizing spirocyclopropane anellated heterocyclic carboxylates. This suggests potential applications of Methyl 2-chloro-4-cyclopropylbenzoate in the synthesis of complex organic compounds with similar structures (Meijere et al., 1989).

properties

IUPAC Name

methyl 2-chloro-4-cyclopropylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDXTFLQMKOZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-4-cyclopropylbenzoate

Synthesis routes and methods I

Procedure details

Charged methyl 4-bromo-2-chlorobenzoate (1.50 g, 6.01 mmol), cyclopropylboronic acid (931 mg, 10.82 mmol), Pd(PPh3)4 (347 mg, 0.30 mmol), K3PO4 (1.82 g, 18.04 mmol), toluene (15 mL) and water (15 mL) to a flask, the mixture was then purged with nitrogen, and heated to 110° C. overnight. It was then cooled to room temperature and filtered, the filtrate was extracted with ethylacetate twice, concentrated the organic phase and purified by flash column chromatograph to give 800 mg of the title compound (63%). 1H NMR (400 MHz, CDCl3): δ 0.73-0.77 (2H, m), 0.98-1.07 (2H, m), 1.85-1.90 (1H, m), 3.90 (3H, s), 6.96 (1H, dd, J=1.6 Hz, 8.0 Hz), 7.11 (1H, d, J=1.6 Hz), 7.74 (1H, d, J=8.0 Hz).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
931 mg
Type
reactant
Reaction Step One
Name
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
347 mg
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
63%

Synthesis routes and methods II

Procedure details

2.1 g of crude 4-bromo-2-chloro-benzoic acid methyl ester (8.42 mmol) were dissolved in 38 ml toluene and treated with 0.94 g of cyclopropylboronic acid (10.94 mmol), 6.25 g of potassium phosphate (29.46 mmol), 236 mg of triphenylphosphine (0.84 mmol), 94 mg of palladium acetate (0.42 mmol) and 1.9 ml water. The reaction mixture was stirred 17 h at 100° C. under Argon. After cooling down to RT, the reaction mixture was treated with 80 ml water, extracted with 2×80 ml EtOAc, washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The remaining residue was purified by silicagel chromatography (100 g silicagel, heptane/AcOEt 95:5) leading to 1.17 g of 2-chloro-4-cyclopropyl-benzoic acid methyl ester (66%) as a yellow oil. MS (+cEI): 210.1 (M).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
6.25 g
Type
reactant
Reaction Step Two
Quantity
236 mg
Type
reactant
Reaction Step Two
Quantity
94 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1.9 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DJ Kahl, KM Hutchings, EM Lisabeth… - Journal of medicinal …, 2019 - ACS Publications
Through a phenotypic high-throughput screen using a serum response element luciferase promoter, we identified a novel 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid lead inhibitor of …
Number of citations: 35 pubs.acs.org

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